

# N-Butyl-p-toluenesulfonamide synthesis and properties

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## Compound of Interest

Compound Name: *N-Butyl-p-toluenesulfonamide*

Cat. No.: *B159962*

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An In-depth Technical Guide to **N-Butyl-p-toluenesulfonamide**: Synthesis and Properties

## Introduction

**N-Butyl-p-toluenesulfonamide** (CAS No. 1907-65-9) is an organic compound belonging to the sulfonamide class of chemicals.<sup>[1][2]</sup> Structurally, it features a butyl group attached to the nitrogen atom of a p-toluenesulfonamide backbone. Its formal IUPAC name is N-butyl-4-methylbenzenesulfonamide.<sup>[1]</sup> This compound serves as a valuable organic building block in various chemical syntheses.<sup>[3]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and available spectral information, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**N-Butyl-p-toluenesulfonamide** is typically a white to light yellow crystalline solid at room temperature.<sup>[4]</sup> It is soluble in solvents like methanol.<sup>[4]</sup> A summary of its key properties is presented in the table below.

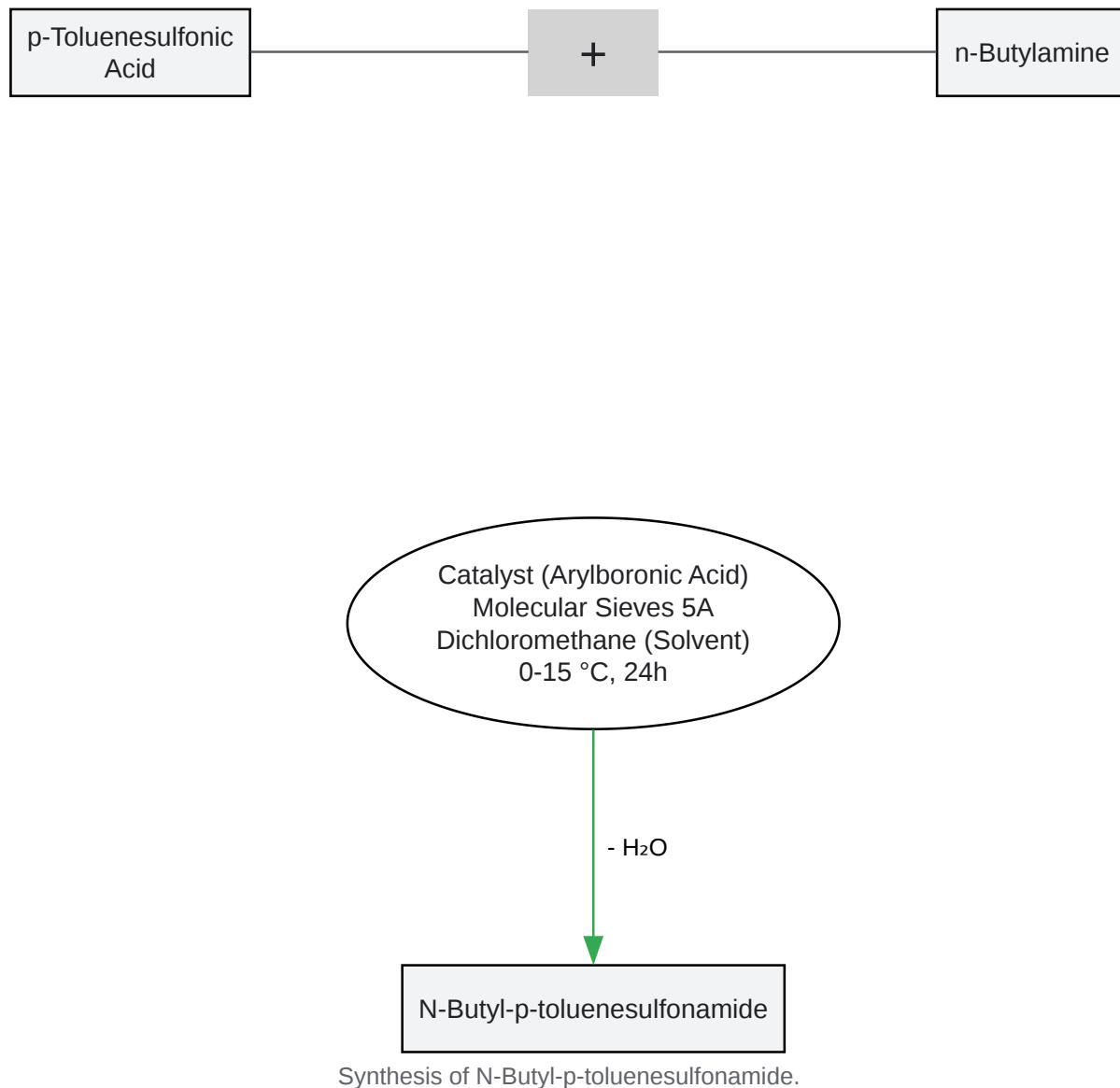
Property	Value	Source(s)
CAS Number	1907-65-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	227.33 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
IUPAC Name	N-butyl-4-methylbenzenesulfonamide	<a href="#">[1]</a>
Synonyms	N-Tosylbutylamine, N-n-Butyl-4-toluenesulfonamide	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to Light yellow powder to crystal	<a href="#">[4]</a>
Melting Point	40.0 to 44.0 °C	<a href="#">[4]</a>
Boiling Point	234 °C at 20 mmHg	<a href="#">[4]</a>
Purity	Typically >98.0% (HPLC)	<a href="#">[4]</a>
Solubility	Soluble in Methanol	<a href="#">[4]</a>

## Synthesis of N-Butyl-p-toluenesulfonamide

The primary method for synthesizing **N-Butyl-p-toluenesulfonamide** involves the direct reaction of anhydrous p-toluenesulfonic acid with n-butylamine in the presence of a catalyst and a dehydrating agent. A detailed protocol, adapted from patent literature, is provided below. [\[6\]](#)

## Reaction Scheme

The synthesis proceeds via a direct sulfonamidation reaction. An arylboronic acid can be used as a catalyst, and molecular sieves are employed to remove the water generated during the reaction, driving the equilibrium towards the product. [\[6\]](#)

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Caption: Reaction scheme for **N-Butyl-p-toluenesulfonamide** synthesis.

## Experimental Protocol

This protocol details a laboratory-scale synthesis of **N-Butyl-p-toluenesulfonamide**.

### Materials:

- Anhydrous p-toluenesulfonic acid (20 mmol, 3.44 g)
- n-Butylamine (30 mmol, 2.19 g)
- 2-Bromophenylboronic acid (catalyst, ~0.17 g)
- Molecular Sieves, 5Å type (5 g)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , 20 g)
- 0.5 M Hydrochloric acid solution (10 mL)
- 0.5 M Sodium hydroxide solution (10 mL)
- Saturated sodium chloride solution (brine, 10 mL)
- Anhydrous sodium sulfate
- 50% Ethanol/water solution

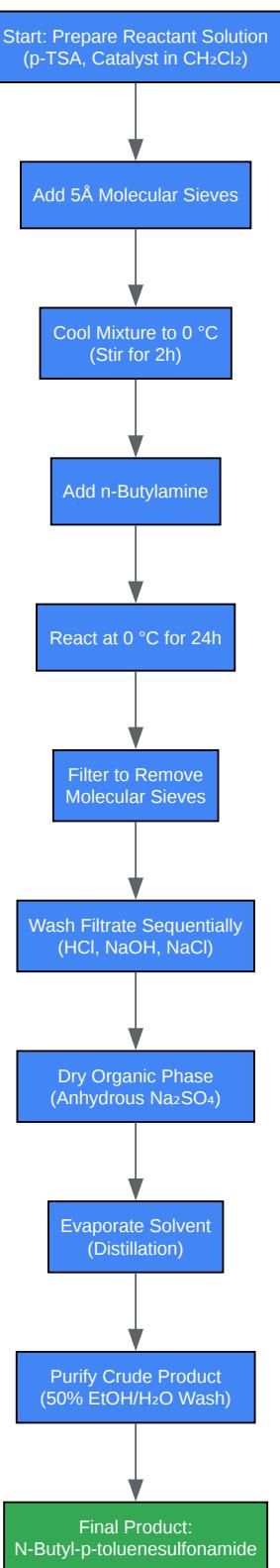
### Procedure:

- In a flask equipped with a stirrer, dissolve 3.44 g (20 mmol) of anhydrous p-toluenesulfonic acid and 0.17 g of 2-bromophenylboronic acid in 20 g of dichloromethane.[\[6\]](#)
- Add 5 g of 5Å molecular sieves to the solution.[\[6\]](#)
- Cool the mixture in an ice-water bath to 0 °C and stir for 2 hours.[\[6\]](#)
- Slowly add 2.19 g (30 mmol) of n-butylamine to the cooled mixture.[\[6\]](#)
- Maintain the reaction temperature at 0 °C and continue stirring for 24 hours.[\[6\]](#)

- After the reaction period, remove the molecular sieves by filtration.[6]
- Transfer the filtrate to a separatory funnel and wash sequentially with 10 mL of 0.5 M HCl, 10 mL of 0.5 M NaOH, and 10 mL of saturated NaCl solution.[6]
- Separate the organic phase and dry it over anhydrous sodium sulfate.[6]
- Remove the drying agent by filtration and recover the dichloromethane solvent by distillation under reduced pressure to obtain the crude product.[6]
- Wash the crude product with a 50% ethanol-water solution and dry to yield the purified **N-Butyl-p-toluenesulfonamide**. The expected yield is approximately 40%. [6]

## Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the synthesis and purification process.



Experimental workflow for synthesis and purification.

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Caption: Experimental workflow for synthesis and purification.

## Spectral Information

For structural confirmation and analysis, various spectral data are available for **N-Butyl-p-toluenesulfonamide**. Researchers can access infrared (IR) and mass spectrometry (electron ionization) data through the NIST Chemistry WebBook.<sup>[2]</sup> Additionally, a spectral database record is available in the Spectral Database for Organic Compounds (SDBS) under the identifier SDDBS No. 6961.<sup>[4]</sup>

## Applications and Further Research

**N-Butyl-p-toluenesulfonamide** is primarily categorized as an organic building block, indicating its utility as a precursor or intermediate in the synthesis of more complex molecules.<sup>[3]</sup> While specific applications in drug development are not extensively detailed in publicly available literature, its sulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents. Further research could explore its potential as a plasticizer, a resin component, or as a scaffold for developing new chemical entities with biological activity. Patents related to this chemical structure exist, suggesting potential proprietary applications.<sup>[1]</sup>

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